Deoxyfuconojirimycin hydrochloride

Glycobiology Enzymology Iminosugar pharmacology

Deoxyfuconojirimycin hydrochloride (DFJ) is the definitive competitive α-L-fucosidase inhibitor (Ki ~10 nM), delivering 470-fold greater potency than deoxymannojirimycin (DMJ; Ki = 4.7 μM). This unmodified piperidine scaffold is essential for benchmark inhibition; N-alkylation or analog substitution introduces uncontrolled variability. Validated for fucosidosis research, cancer cell fucosylation studies (CD15/CD44 modulation), and eukaryotic glycobiology. Procure the ≥98% pure crystalline solid to ensure reproducible enzyme inhibition at low concentrations with minimal solvent artifacts.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
Cat. No. B7721345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyfuconojirimycin hydrochloride
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC1C(C(C(CN1)O)O)O.Cl
InChIInChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1
InChIKeySHSBWMUIVLOMIL-NQZVPSPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxyfuconojirimycin Hydrochloride: Core Specifications and Pharmacological Class for Research Procurement


Deoxyfuconojirimycin hydrochloride (DFJ; 1,5-dideoxy-1,5-imino-L-fucitol hydrochloride; CAS 210174-73-5) is a synthetic iminosugar analog of L-fucose. It belongs to the piperidine alkaloid class and functions as a potent, competitive, and highly specific inhibitor of α-L-fucosidases (EC 3.2.1.51) . The compound is commercially supplied as a crystalline solid with a molecular weight of 183.63 g/mol and a reported purity of ≥98% [1]. Its primary mechanism involves the formation of an ion pair between the protonated endocyclic nitrogen and a catalytic carboxylate residue within the active site of α-L-fucosidase, thereby competitively blocking substrate access .

Critical Procurement Considerations: Why Deoxyfuconojirimycin Hydrochloride Cannot Be Interchanged with Generic α-L-Fucosidase Inhibitors


α-L-Fucosidase inhibitors represent a structurally diverse chemical space where minor modifications yield profound differences in species specificity, inhibitory potency, and biological outcome. Generic substitution between iminosugar analogs—such as deoxymannojirimycin (DMJ), β-L-homofuconojirimycin (β-HFJ), or N-alkylated derivatives—is scientifically invalid. As demonstrated by comparative Ki measurements, DFJ (Ki ~10 nM) is approximately 470-fold more potent than DMJ (Ki = 4.7 μM) against bovine α-L-fucosidase [1]. Furthermore, N-alkylation of DFJ, such as N-methyl-DFJ, reduces potency by ~5-fold (Ki = 50 nM) relative to the parent compound [2]. Conversely, certain synthetic modifications like N-phenylacetamide substitution can dramatically increase potency (~18-fold) but fundamentally alter the selectivity profile [3]. These quantitative structure-activity relationships confirm that the specific stereochemical configuration and unmodified piperidine nitrogen of DFJ are essential for its benchmark inhibitory profile; procurement of alternative analogs without rigorous comparative validation will introduce uncontrolled experimental variability.

Quantitative Comparative Evidence: Deoxyfuconojirimycin Hydrochloride vs. Closest Structural Analogs and Alternative Inhibitors


Comparative Inhibitory Potency: DFJ (Ki = 10 nM) vs. Deoxymannojirimycin (Ki = 4.7 μM) Against Bovine α-L-Fucosidase

Deoxyfuconojirimycin (DFJ) demonstrates a 470-fold higher inhibitory potency against bovine epididymis α-L-fucosidase compared to its close structural analog deoxymannojirimycin (DMJ). This magnitude of difference is critical for experimental design requiring complete enzyme inhibition at low compound concentrations [1].

Glycobiology Enzymology Iminosugar pharmacology

Critical Role of N-Substitution: DFJ (Ki = 10 nM) vs. N-Methyl-DFJ (Ki = 50 nM) and N-(2-Fluorophenyl)-2β-DFJ Acetamide (IC50 = 0.012 μM)

The unmodified piperidine nitrogen of DFJ is essential for its benchmark potency. Simple N-methylation to yield N-methyl-DFJ reduces inhibitory potency by 5-fold (Ki = 50 nM). Conversely, the addition of an N-(2-fluorophenyl)acetamide substituent at the C-1 position yields a derivative with approximately 18-fold stronger inhibition of human lysosomal α-L-fucosidase (IC50 = 0.0079 μM) compared to the parent DFJ, fundamentally altering the compound's potency and selectivity profile [1][2].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Species-Specific Inhibition Spectrum: DFJ is Inactive Against Bacterial (T. maritima) α-L-Fucosidase

DFJ demonstrates remarkable species specificity: it is inactive against the α-L-fucosidase from the thermophilic bacterium Thermotoga maritima, while its N-alkyl derivatives (N-decyl-DFJ, N-nonyl-DFJ) retain inhibitory activity against the bovine (B. taurus) enzyme [1]. This selectivity profile is essential for researchers distinguishing between prokaryotic and eukaryotic fucosidase activity in mixed systems.

Microbiology Species Selectivity Enzyme Specificity

Functional Cellular Effect: DFJ Increases Cell Surface Fucosylation in Human Breast Cancer Cells

Treatment of human breast cancer cells with DFJ induces a measurable increase in cell surface fucosylation, specifically on Lewis X antigen (CD15) and CD44 glycoprotein. This functional consequence of α-L-fucosidase inhibition has been quantified via flow cytometry . Furthermore, DFJ treatment has been shown to increase the invasiveness of cancer cells, confirming that α-L-fucosidase activity modulates metastatic potential .

Cancer Biology Glycoprotein Processing Cell Surface Glycosylation

Cross-Species Potency Validation: DFJ Inhibits Fungal α-L-Fucosidase with Ki = 7.1 nM

DFJ demonstrates potent inhibition across diverse eukaryotic species. Against a novel α-L-fucosidase (FpFucA) isolated from the mycelial fungus Fusarium proliferatum LE1, DFJ exhibits a Ki of 7.1 ± 0.05 nM, which is comparable to its potency against mammalian enzymes (Ki = 10 nM) [1]. This contrasts with the significantly weaker inhibition by L-fucose (Ki = 0.2 ± 0.05 mM), confirming that the iminosugar scaffold provides over four orders of magnitude greater inhibitory potency than the natural monosaccharide.

Mycology Enzyme Kinetics Fungal Glycobiology

Validated Research and Industrial Application Scenarios for Deoxyfuconojirimycin Hydrochloride Based on Quantitative Evidence


Mammalian α-L-Fucosidase Inhibition Studies Requiring Low-Nanomolar Potency

For researchers requiring complete and specific inhibition of mammalian α-L-fucosidase at low compound concentrations, DFJ (Ki = 10 nM) provides a 470-fold potency advantage over deoxymannojirimycin (Ki = 4.7 μM). This enables enzyme inhibition studies with reduced solvent artifacts and minimized off-target effects [1]. DFJ is the appropriate tool compound for investigating fucosidase-dependent glycoprotein processing pathways, lysosomal storage disorders such as fucosidosis, and fertilization mechanisms involving sperm-associated α-L-fucosidases [2].

Structure-Activity Relationship (SAR) Studies of Iminosugar-Based α-L-Fucosidase Inhibitors

DFJ serves as the essential parent scaffold for medicinal chemistry SAR campaigns. Quantitative evidence confirms that N-methylation reduces potency by 5-fold (Ki = 50 nM), while N-(2-fluorophenyl)acetamide substitution increases potency by approximately 18-fold (IC50 = 0.0079 μM) [1][2]. Procurement of unmodified DFJ is mandatory as the baseline comparator for any derivative synthesis or evaluation program aimed at optimizing α-L-fucosidase inhibitor potency and selectivity.

Cancer Cell Surface Fucosylation and Metastasis Research

DFJ is validated for functional studies examining the role of fucosylation in cancer progression. Treatment with DFJ produces a quantifiable increase in cell surface fucosylation of CD15 (Lewis X antigen) and CD44 glycoprotein in human breast cancer cells, with functional consequences on cell invasiveness [1][2]. This established cellular phenotype makes DFJ a reliable tool compound for investigating fucosidase-dependent modulation of tumor cell adhesion, migration, and immune recognition.

Comparative Eukaryotic Glycobiology: Fungal α-L-Fucosidase Studies

DFJ's cross-species inhibitory profile (Ki = 7.1 nM against Fusarium proliferatum FpFucA) supports its use in comparative eukaryotic glycobiology research [1]. The compound's potent inhibition of both mammalian and fungal α-L-fucosidases, contrasted with its inactivity against bacterial fucosidases, provides a selective probe for distinguishing eukaryotic glycosidase function in complex biological samples or host-pathogen interaction models [2].

Technical Documentation Hub

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